An In-Depth Technical Guide to 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine: Structure, Synthesis, and Applications
An In-Depth Technical Guide to 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates the chemical structure, physicochemical properties, and provides a detailed, field-proven synthesis protocol. Furthermore, it explores the compound's critical role as a versatile building block in the development of novel therapeutic agents, particularly kinase inhibitors. Safety, handling, and storage protocols are also discussed to ensure best laboratory practices. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of organic synthesis and medicinal chemistry.
Introduction and Significance
7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is a halogenated pyrrolopyrimidine derivative that has garnered substantial attention as a key intermediate in the synthesis of complex, biologically active molecules. The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The strategic placement of bromo and chloro substituents on this core structure provides reactive handles for further chemical modifications, making it an invaluable precursor for creating diverse chemical libraries.
The primary significance of 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine lies in its utility as a foundational scaffold for the development of potent and selective kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3] The unique electronic and steric properties imparted by the halogen atoms can enhance binding affinity and selectivity for specific kinase targets.[4] This guide will delve into the technical details of this compound, providing a robust resource for its effective utilization in research and development.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is paramount for its successful application in synthetic chemistry.
Chemical Structure
The chemical structure of 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is characterized by a fused bicyclic system consisting of a pyrimidine ring and a pyrrole ring. A bromine atom is substituted at the 7-position of the pyrrole ring, and a chlorine atom is at the 2-position of the pyrimidine ring.
Caption: Chemical structure of 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine | PubChem[5] |
| CAS Number | 1429882-36-9 | ChemBK[6], Sigma-Aldrich |
| Molecular Formula | C₆H₃BrClN₃ | PubChem[5] |
| Molecular Weight | 232.47 g/mol | Merck[7] |
| Appearance | Cream to Beige to Pale yellow to Yellow-brown to Light brown to Brown Solid | MySkinRecipes[3] |
| Purity | ≥98% | Fluorochem[8] |
| Storage | 2-8°C, store under inert gas | MySkinRecipes[3] |
Spectroscopic Data
While a comprehensive, publicly available dataset for the specific isomer 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is limited, data from closely related pyrrolo[2,3-d]pyrimidine derivatives can provide valuable insights for structural confirmation.[1][9] Researchers should expect characteristic signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry that are consistent with the proposed structure. For instance, the proton NMR spectrum would likely show distinct signals for the pyrrole and pyrimidine protons, with chemical shifts influenced by the electron-withdrawing halogen substituents. High-resolution mass spectrometry (HRMS) should confirm the exact mass and isotopic pattern corresponding to the molecular formula C₆H₃BrClN₃.[1]
Synthesis Protocol
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves multi-step sequences starting from substituted pyrimidines.[2][10] A generalized and adaptable synthetic workflow for preparing halogenated pyrrolo[3,2-d]pyrimidines is presented below. The specific synthesis of 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine would be a variation of these established methods.
Conceptual Synthesis Workflow
Caption: Generalized synthesis workflow for halogenated pyrrolo[3,2-d]pyrimidines.
Detailed Experimental Procedure (Illustrative Example)
The following is a representative, multi-step procedure adapted from established syntheses of related pyrrolopyrimidines.[2][11] This protocol should be optimized for the specific target molecule.
Step 1: Synthesis of a Protected Pyrrolopyrimidine Intermediate
-
To a solution of a suitable starting pyrimidine (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₃CN), add a base such as K₂CO₃ or NaH (2.0-3.0 eq).
-
Introduce a protecting group for the pyrrole nitrogen if necessary. For instance, pivaloyloxymethyl chloride (POM-Cl) can be used.[11]
-
Stir the reaction mixture at room temperature for several hours until completion, monitored by TLC.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the intermediate by column chromatography.
Step 2: Halogenation of the Pyrrolopyrimidine Core
-
Dissolve the protected pyrrolopyrimidine intermediate (1.0 eq) in a suitable solvent (e.g., halogenated solvent like CHCl₃ or CCl₄).
-
For bromination, add a brominating agent such as N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise.
-
The reaction may require initiation by light or a radical initiator.
-
For chlorination, a chlorinating agent like N-chlorosuccinimide (NCS) can be employed.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with an aqueous solution of a reducing agent (e.g., sodium thiosulfate for bromination) to quench excess halogenating agent.
-
Extract the product and purify by column chromatography.
Step 3: Deprotection (if applicable)
-
If a protecting group was used, remove it under appropriate conditions (e.g., acidic or basic hydrolysis).
-
Purify the final product, 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine, by recrystallization or column chromatography to obtain a high-purity solid.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Many of the reagents used, particularly organometallics and hydrides, are sensitive to moisture.
-
Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent side reactions with atmospheric oxygen.
-
Choice of Base: The choice of base is critical for deprotonation steps and should be selected based on the pKa of the proton to be removed and compatibility with other functional groups.
-
Purification Techniques: Column chromatography is essential for separating the desired product from starting materials, byproducts, and reagents. Recrystallization is a powerful technique for obtaining highly pure crystalline solids.
Applications in Drug Discovery and Development
7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is a highly versatile intermediate with significant applications in drug discovery, primarily as a scaffold for kinase inhibitors.[3]
Kinase Inhibitor Synthesis
The chloro and bromo substituents on the pyrrolopyrimidine core serve as versatile synthetic handles for introducing a variety of functional groups through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[11] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
The pyrrolo[2,3-d]pyrimidine core itself mimics the purine structure of ATP, the natural substrate for kinases, allowing it to bind to the ATP-binding site of these enzymes.[4] The substituents introduced at the 2- and 7-positions can then form specific interactions with amino acid residues in the kinase active site, leading to potent and selective inhibition.
Other Therapeutic Areas
Beyond kinase inhibitors, the pyrrolo[3,2-d]pyrimidine scaffold is being investigated for a range of other therapeutic applications, including:
-
Antiviral agents: Derivatives have shown activity against viruses such as the Zika virus.[9]
-
Anticancer agents: Novel substituted pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their anticancer properties.[4][10]
-
Antibacterial agents: Some pyrrolo[3,2-d]pyrimidine derivatives have been tested for their antibacterial activity against pathogenic bacteria.[12]
The continued exploration of derivatives of 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine holds promise for the discovery of new therapeutic agents for a variety of diseases.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine and its derivatives.
Hazard Identification
Based on data for similar compounds, 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[13]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[14][15] Ensure eyewash stations and safety showers are readily available.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16] In case of insufficient ventilation, wear suitable respiratory equipment.[14]
-
Hygiene Measures: Wash hands thoroughly after handling.[15][17] Do not eat, drink, or smoke when using this product.[15][18]
Storage Recommendations
-
Storage Conditions: Store in a cool, well-ventilated area in a tightly closed container.[14][17] Recommended storage temperature is 2-8°C.[3][14]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Packaging: Must only be kept in the original packaging.[14]
First Aid Measures
-
Skin Contact: Immediately wash with plenty of soap and water.[16] Remove contaminated clothing.[14]
-
Eye Contact: Rinse cautiously with water for several minutes.[16] Remove contact lenses if present and easy to do. Continue rinsing.[14][16]
-
Ingestion: Do NOT induce vomiting.[14][18] Rinse mouth with water.[14][18]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[16]
In all cases of exposure, seek immediate medical advice/attention.[16][18]
Conclusion
7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is a cornerstone intermediate for the synthesis of a new generation of therapeutic agents. Its unique chemical architecture, coupled with the reactivity of its halogen substituents, provides a robust platform for the design and synthesis of targeted therapies, particularly in the realm of oncology. This guide has provided a detailed technical overview of its structure, properties, synthesis, and applications, with the aim of empowering researchers to effectively utilize this valuable compound in their drug discovery endeavors. Adherence to the outlined safety protocols is essential for the responsible and successful application of this potent chemical entity.
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